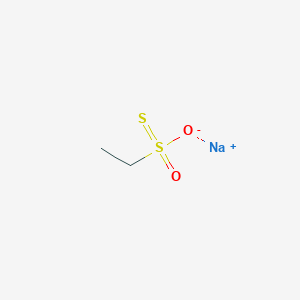
Potassium benzyltrifluoroborate
概要
説明
Potassium benzyltrifluoroborate is an organotrifluoroborate involved in various chemical reactions such as oxidation, Ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and Suzuki cross-coupling .
Synthesis Analysis
This compound can be synthesized through a palladium-catalyzed reaction of aryl chlorides with tetrahydroxydiboron, which gives arylboronic acids. These acids are then converted in situ to trifluoroborate derivatives .Molecular Structure Analysis
The molecular formula of this compound is C6H5CH2BF3K. It has a molecular weight of 198.03 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It participates in oxidation, Ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and Suzuki cross-coupling .Physical and Chemical Properties Analysis
This compound is a solid substance. It has a melting point of over 300°C. Its molecular formula is C6H5CH2BF3K and it has a molecular weight of 198.03 .科学的研究の応用
Cross-Coupling Reactions
Potassium benzyltrifluoroborate has been effectively used in various cross-coupling reactions. Studies show its application in Suzuki-Miyaura cross-coupling reactions with benzylic halides to produce functionalized methylene-linked biaryl systems (Molander & Elia, 2006). Another research demonstrated the use of this compound in the cross-coupling of potassium alkoxyalkyl- and benzyltrifluoroborates with aryl bromides under mild conditions using a combination of iridium photoredox and nickel catalysts (Tellis, Primer, & Molander, 2015).
Synthesis of Functionalized Amines
This compound has been utilized in the synthesis of various amines. A study highlighted its use in a dual photoredox and nickel-catalyzed cross-coupling reaction with 2-arylaziridines, yielding diversely substituted β-substituted amines (Yu et al., 2018).
Allylation and Crotylation Reactions
Research indicates that this compound can be used in allylation and crotylation reactions. For example, potassium allyl- and crotyltrifluoroborates undergo addition to aldehydes in biphasic and aqueous media to provide corresponding homoallylic alcohols (Thadani & Batey, 2002).
Wittig Reactions
This compound has been employed in Wittig reactions. A study shows its use in preparing potassium [(trifluoroboratophenyl)methyl]triphenylphosphonium chlorides, which are converted to unsaturated organotrifluoroborates via intermediate phosphorus ylides (Molander, Ham, & Canturk, 2007).
Synthesis of β-Functionalized Ketones
This compound is also used in reactions with enones and aldehydes in the presence of Rh(I) catalysts, leading to the synthesis of β-functionalized ketones and allylic/benzylic alcohols (Batey, Thadani, & Smil, 1999).
Safety and Hazards
Potassium benzyltrifluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
将来の方向性
作用機序
Target of Action
Potassium benzyltrifluoroborate is primarily used as a reagent in various chemical reactions
Mode of Action
This compound is involved in several types of chemical reactions. It is used in oxidation, Ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and Suzuki cross-coupling . In these reactions, the benzyltrifluoroborate group often acts as a nucleophilic coupling partner .
Biochemical Pathways
Instead, it is used to facilitate chemical transformations in synthetic chemistry, particularly in the formation of carbon-carbon bonds .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use, including factors such as the reaction conditions and the presence of other compounds .
Result of Action
The result of this compound’s action is the facilitation of chemical transformations. It enables the formation of new chemical bonds and structures, contributing to the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, solvent, and the presence of other reagents or catalysts. For instance, it is typically stored under an inert atmosphere at room temperature . The specific reaction conditions can greatly affect the efficiency and selectivity of the reactions in which this compound is used .
生化学分析
Biochemical Properties
Potassium benzyltrifluoroborate plays a crucial role in biochemical reactions due to its stability and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in oxidation reactions where it acts as an oxidizing agent. Additionally, it participates in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The compound’s interaction with biomolecules often involves nucleophilic addition and photo-benzylation of carbonyl compounds .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. The compound’s impact on cell function can be attributed to its ability to modulate enzyme activity and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to participate in nucleophilic addition and cross-coupling reactions highlights its role in modifying molecular structures and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, with a melting point exceeding 300°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may be more beneficial for specific biochemical applications . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its role in oxidation and cross-coupling reactions highlights its importance in metabolic processes. The compound’s influence on metabolic flux and metabolite levels is a key area of study in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
特性
IUPAC Name |
potassium;benzyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHDAVWURFVTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635652 | |
| Record name | Potassium benzyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329976-73-0 | |
| Record name | Potassium benzyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium benzyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)

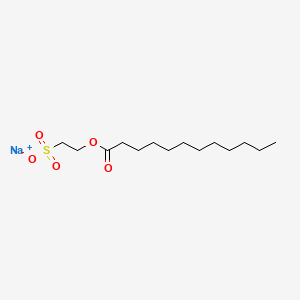


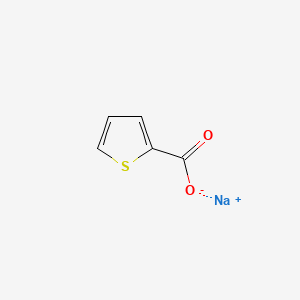
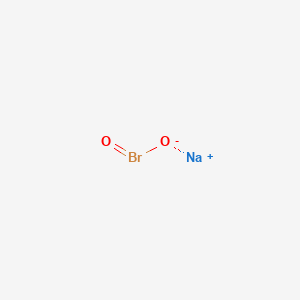
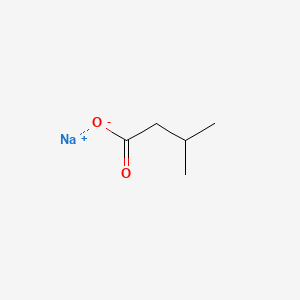
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

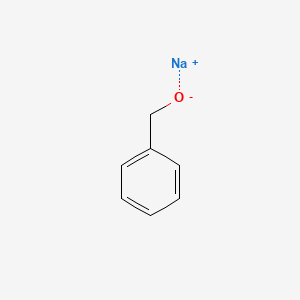
![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)
